(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride
Description
Properties
IUPAC Name |
(1,1-dioxothiolan-2-yl)methanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4S2/c6-12(9,10)4-5-2-1-3-11(5,7)8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXBMCSUBGHCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: It can be reduced to form thiolane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, thiolane derivatives, and various substituted compounds depending on the nucleophile used in substitution reactions .
Scientific Research Applications
(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfone and thiolane derivatives.
Medicine: It serves as a lead compound for the development of novel antiviral and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to the disruption of various biochemical pathways, making it a valuable tool in drug development and biochemical research.
Comparison with Similar Compounds
Methanesulfonyl Fluoride (MSF)
Structural Differences :
- MSF (CH₃SO₂F) lacks the dioxothiolane ring, making it a simpler, smaller molecule.
Toxicity and Hazards :
Sulfonamide-Based Pesticides (Tolylfluanid and Dichlofluanid)
Structural Differences :
- These pesticides feature chlorofluoroalkyl chains, enhancing their fungicidal activity.
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Reactivity : The dioxothiolane ring in this compound likely moderates electrophilicity compared to MSF, balancing stability and reactivity for targeted covalent modifications.
- Safety : While MSF’s high toxicity necessitates stringent handling , structural modifications in the dioxothiolane derivative may mitigate risks, though empirical studies are needed.
- Functional Versatility : Unlike sulfonamide pesticides (fungicidal via membrane disruption ), sulfonyl fluorides are niche reagents in medicinal chemistry, highlighting divergent applications despite shared sulfur-containing functional groups.
Biological Activity
(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride is a compound with significant biological activity, particularly in the context of its use as a reagent in synthetic chemistry and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₅H₇F₁O₂S₂
- Molecular Weight : 194.24 g/mol
The biological activity of this compound primarily involves its role as a sulfonyl fluoride compound. Such compounds are known to act as electrophiles that can react with nucleophiles in biological systems, leading to various biochemical effects.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by covalently modifying active site residues, leading to altered metabolic pathways.
- Impact on Cellular Signaling : It can affect signaling pathways by modifying proteins involved in signal transduction.
Biological Effects
Research indicates that this compound exhibits various biological effects:
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cell lines, potentially through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| A | HeLa | 50 µM | 30% viability reduction after 24 hours |
| B | MCF-7 | 100 µM | Induction of apoptosis at 48 hours |
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of this compound on HeLa and MCF-7 cells. The results indicated significant reductions in cell viability at concentrations above 50 µM after 24 hours of exposure. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction.
Case Study 2: Enzyme Inhibition
Another research focused on the compound's ability to inhibit carbonic anhydrase activity. The results demonstrated that at concentrations above 10 µM, there was a notable decrease in enzyme activity, suggesting potential applications in conditions where carbonic anhydrase plays a critical role.
Research Findings
Recent findings highlight the potential therapeutic applications of this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 15 µg/mL |
- Potential Use in Drug Development : Its ability to modify enzyme activity positions it as a candidate for developing drugs targeting metabolic disorders.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
